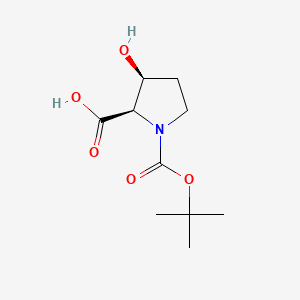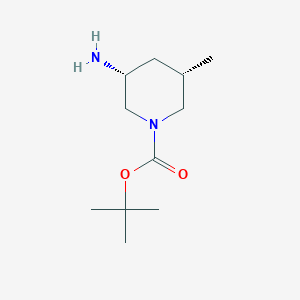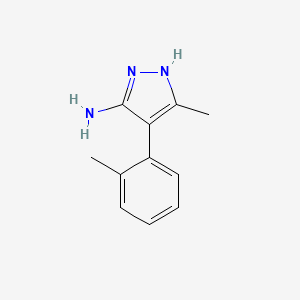
Boc-cis-3-hydroxy-D-proline
Übersicht
Beschreibung
Boc-cis-3-hydroxy-D-proline is a derivative of proline, an amino acid that plays a crucial role in the structure and function of proteins. This compound is characterized by the presence of a hydroxyl group at the third position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
Wirkmechanismus
Target of Action
Boc-cis-3-hydroxy-D-proline, also known as (2R,3S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid, is primarily used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . It serves as a non-cleavable linker in these structures .
Mode of Action
The compound interacts with its targets through the formation of stable linkages. As a non-cleavable linker, it forms a permanent bond between the antibody (or protein target in the case of PROTACs) and the drug molecule . This ensures the delivery of the drug to the specific target cells, thereby enhancing the efficacy and reducing off-target effects .
Biochemical Pathways
It’s known that the compound plays a crucial role in the formation of adcs and protacs . These structures are involved in targeted drug delivery and protein degradation pathways, respectively .
Pharmacokinetics
As a component of adcs and protacs, its absorption, distribution, metabolism, and excretion (adme) properties would largely depend on the characteristics of the overall structure .
Result of Action
The primary result of this compound’s action is the formation of stable ADCs and PROTACs . These structures enable targeted drug delivery and selective protein degradation, leading to enhanced therapeutic efficacy and reduced side effects .
Action Environment
The action of this compound, as part of ADCs or PROTACs, can be influenced by various environmental factors. These may include the physiological conditions of the target cells, the stability of the compound under physiological conditions, and the presence of competing or interacting molecules .
Biochemische Analyse
Biochemical Properties
Boc-cis-3-hydroxy-D-proline: is involved in various biochemical reactions, primarily due to its ability to interact with enzymes and proteins. One of the key enzymes it interacts with is proline hydroxylase , which catalyzes the hydroxylation of proline residues in proteins. This interaction is crucial for the stability and function of collagen, a major structural protein in connective tissues . Additionally, This compound can interact with other biomolecules, such as α-ketoglutarate-dependent dioxygenases , which play a role in the hydroxylation of various substrates . These interactions are essential for maintaining the structural integrity and function of proteins.
Cellular Effects
The effects of This compound on cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the phosphorylation and activation of protein kinases, such as protein kinase B (Akt) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) . These kinases are involved in various cellular processes, including cell growth, survival, and metabolism. Additionally, This compound can influence the expression of genes involved in collagen synthesis and degradation, thereby impacting the overall cellular metabolism and function .
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for proline hydroxylase , leading to the hydroxylation of proline residues in proteins . This hydroxylation is essential for the stability and function of collagen and other proteins. Furthermore, This compound can inhibit or activate enzymes involved in metabolic pathways, thereby modulating cellular metabolism and gene expression . These molecular interactions are crucial for understanding the compound’s role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under acidic or basic conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to This compound can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance collagen synthesis and improve tissue repair . At high doses, it can lead to toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which This compound is beneficial, while higher doses can be detrimental.
Metabolic Pathways
This compound: is involved in several metabolic pathways. It is primarily metabolized by proline hydroxylase , which converts it into hydroxyproline . This conversion is crucial for the synthesis and stability of collagen. Additionally, This compound can interact with other enzymes, such as α-ketoglutarate-dependent dioxygenases , which play a role in its metabolism and degradation . These interactions are essential for maintaining the balance of metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by amino acid transporters , which facilitate its uptake into cells . Once inside the cell, This compound can bind to proteins and other biomolecules, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for understanding the compound’s cellular effects.
Subcellular Localization
This compound: is localized in specific subcellular compartments, which can affect its activity and function. It has been shown to accumulate in the endoplasmic reticulum and Golgi apparatus , where it is involved in the synthesis and modification of proteins . Additionally, This compound can be targeted to specific organelles through post-translational modifications, such as phosphorylation and acetylation . These localization mechanisms are essential for understanding the compound’s role in cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-cis-3-hydroxy-D-proline typically involves the hydroxylation of D-proline. One common method is the enzymatic hydroxylation using recombinant Escherichia coli expressing a synthetic D-proline-3-hydroxylase gene . This process involves the fermentation of E. coli to produce the hydroxylase enzyme, followed by the biotransformation of D-proline to this compound with high yield and enantiomeric excess.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale fermentation processes. The recombinant E. coli is grown in bioreactors, and the hydroxylation reaction is carried out under optimized conditions to maximize yield and purity. The product is then purified using standard techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-cis-3-hydroxy-D-proline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming D-proline.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of D-proline.
Substitution: Formation of various substituted proline derivatives.
Wissenschaftliche Forschungsanwendungen
Boc-cis-3-hydroxy-D-proline has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used to study the role of hydroxylated prolines in protein structure and function.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and biologically active compounds.
Industry: This compound is used in the production of peptide nucleic acids (PNAs) and macrocyclic dilactones.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
cis-4-Hydroxy-D-proline: Another hydroxylated proline derivative with a hydroxyl group at the fourth position.
trans-4-Hydroxy-D-proline: A similar compound with the hydroxyl group in the trans configuration.
cis-3-Hydroxy-L-proline: The L-enantiomer of Boc-cis-3-hydroxy-D-proline.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the Boc protecting group. This makes it particularly useful in asymmetric synthesis and as a chiral building block in organic chemistry .
Eigenschaften
IUPAC Name |
(2R,3S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-4-6(12)7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDHXHPQMBNKMC-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186132-80-9 | |
| Record name | rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6H-Benzo[c]chromen-1-ol](/img/structure/B3111740.png)


![2-(6-([1,1'-Biphenyl]-3-yl)dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3111769.png)


![[(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride](/img/structure/B3111790.png)



![[(3S)-1-Methylpyrrolidin-3-yl]methanamine dihydrochloride](/img/structure/B3111807.png)



